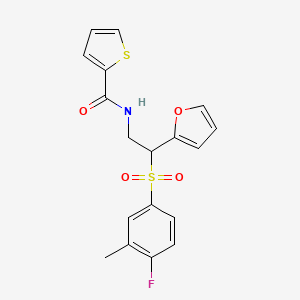
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16FNO4S2 and its molecular weight is 393.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions, demonstrating its applicability in bio-imaging in live cells and zebrafish larvae. This sensor incorporates a furan-2-carboxamide group, showing the utility of furan-derivatives in environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).
Antimicrobial Activity
Another research direction involves the synthesis and characterization of Schiff bases derived from thiophene compounds, as presented by Arora et al. (2013). These compounds, including those with furan-2-ylmethyl carboxamido groups, exhibited notable antimicrobial activity, highlighting the potential of thiophene and furan derivatives in developing new antimicrobial agents (Arora et al., 2013).
Antiviral Applications
Research by Yongshi et al. (2017) focused on the synthesis of furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. This study underscores the potential of furan derivatives in antiviral drug development, demonstrating significant inhibition against the H5N1 virus with specific structural motifs enhancing anti-influenza activity (Yongshi et al., 2017).
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-12-10-13(6-7-14(12)19)26(22,23)17(15-4-2-8-24-15)11-20-18(21)16-5-3-9-25-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXOLWADDNSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CS2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
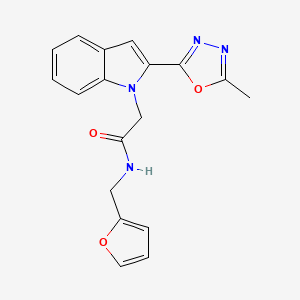
![N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2456715.png)
![7-(4-bromophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2456718.png)
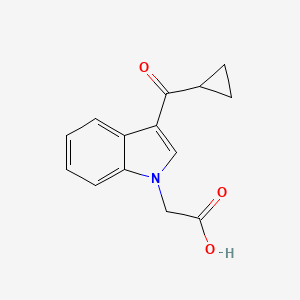
![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![N-cyclohexyl-4-methyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456726.png)

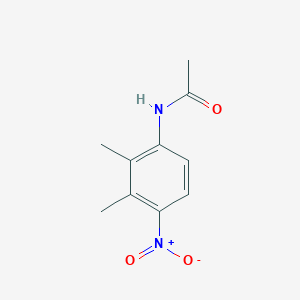
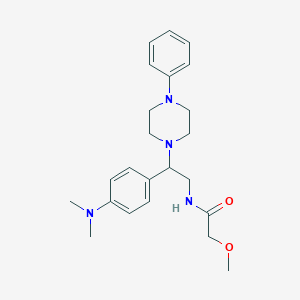
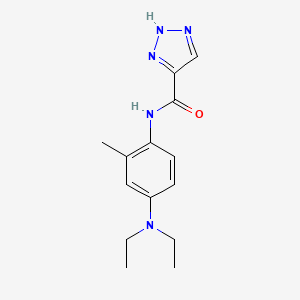
![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)
